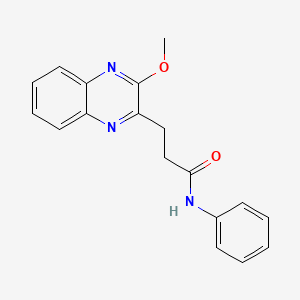
3-(3-methoxy-2-quinoxalinyl)-N-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-methoxy-2-quinoxalinyl)-N-phenylpropanamide, also known as MPQX, is a chemical compound that has been the focus of extensive scientific research in recent years. MPQX is a quinoxaline derivative that has shown promising results in the treatment of various neurological disorders, including depression, anxiety, and addiction. In
作用機序
The exact mechanism of action of 3-(3-methoxy-2-quinoxalinyl)-N-phenylpropanamide is not fully understood, but it is thought to act as a selective antagonist of the NMDA receptor. The NMDA receptor is involved in many neurological processes, including learning and memory, and is also implicated in various neurological disorders. By blocking the NMDA receptor, this compound may help to restore balance to the brain's neurotransmitter systems, leading to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in animal studies. These include changes in neurotransmitter levels, alterations in gene expression, and modulation of various signaling pathways. This compound has also been shown to have anti-inflammatory effects, which may contribute to its neuroprotective properties.
実験室実験の利点と制限
One advantage of 3-(3-methoxy-2-quinoxalinyl)-N-phenylpropanamide is its selective antagonism of the NMDA receptor, which makes it a potentially useful tool for studying the role of this receptor in various neurological processes. However, the limited availability of this compound and its relatively high cost may limit its use in some lab experiments.
将来の方向性
There are several potential future directions for research on 3-(3-methoxy-2-quinoxalinyl)-N-phenylpropanamide. One area of interest is its potential use in the treatment of post-traumatic stress disorder (PTSD). This compound has been shown to reduce anxiety and fear-related behaviors in animal models, which may translate to its therapeutic potential in PTSD. Another area of interest is the development of more potent and selective NMDA receptor antagonists based on the structure of this compound. These compounds may have even greater therapeutic potential and could lead to the development of new treatments for neurological disorders.
合成法
The synthesis of 3-(3-methoxy-2-quinoxalinyl)-N-phenylpropanamide involves the reaction of 3-methoxy-2-nitroquinoxaline with N-phenylpropanamide in the presence of a reducing agent such as iron powder or zinc dust. The reaction is carried out in a solvent such as ethanol or methanol, and the resulting product is purified using chromatography techniques.
科学的研究の応用
3-(3-methoxy-2-quinoxalinyl)-N-phenylpropanamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. In animal studies, this compound has been shown to have antidepressant and anxiolytic effects, as well as the ability to reduce drug-seeking behavior in addiction models. This compound has also been investigated for its potential neuroprotective effects in models of stroke and traumatic brain injury.
特性
IUPAC Name |
3-(3-methoxyquinoxalin-2-yl)-N-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-23-18-16(20-14-9-5-6-10-15(14)21-18)11-12-17(22)19-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWXXPDMUDBOUMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=CC=CC=C2N=C1CCC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-N-benzyl-4-methyl-N-[(6-methylpyridin-2-yl)methyl]pyrimidine-5-carboxamide](/img/structure/B5306713.png)

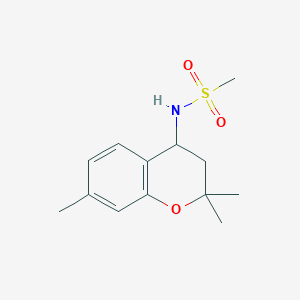
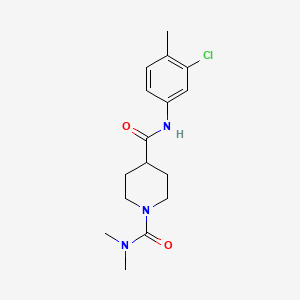
![2-{[4-(cyclopropylmethyl)-3-isopropyl-1,4-diazepan-1-yl]carbonyl}-3-fluoro-8-methylimidazo[1,2-a]pyridine](/img/structure/B5306750.png)
![[2-(4-sec-butylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5306753.png)
![6-(4-fluoro-2-methoxyphenyl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide](/img/structure/B5306761.png)
![6-(3-bromo-4-methoxyphenyl)-3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5306767.png)
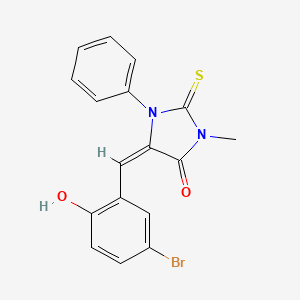
![{3-[(4-methylbenzyl)oxy]benzyl}(3-pyridinylmethyl)amine hydrochloride](/img/structure/B5306800.png)

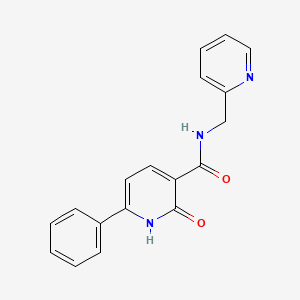
![N-isopropyl-2-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenoxy)propanamide](/img/structure/B5306819.png)
![5-{[(3-hydroxyphenyl)amino]methylene}-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5306833.png)